D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester
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Overview
Description
D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester is a chemical compound with the molecular formula C19H19NO4 and a molecular weight of 325.364 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is often used in various chemical and biochemical applications.
Preparation Methods
The synthesis of D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester typically involves the reaction of D-phenylalanine with benzyl chloroformate to form N-benzyloxycarbonyl-D-phenylalanine. This intermediate is then reacted with vinyl alcohol to produce the vinyl ester . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process.
Chemical Reactions Analysis
D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein engineering.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester involves its interaction with specific enzymes and proteins. The compound can act as a substrate for enzymes like proteases, which catalyze the hydrolysis of the ester bond. This interaction can lead to the formation of various bioactive peptides and other products .
Comparison with Similar Compounds
D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester can be compared with other similar compounds such as:
N-Benzyloxycarbonyl-L-phenylalanine: This compound is similar in structure but differs in the stereochemistry of the phenylalanine moiety.
N-Benzyloxycarbonyl-D-phenylalanine methyl ester: This compound has a methyl ester group instead of a vinyl ester group, leading to different reactivity and applications.
The uniqueness of this compound lies in its vinyl ester group, which provides distinct reactivity and potential for various chemical transformations.
Properties
CAS No. |
64286-80-2 |
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Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
ethenyl (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C19H19NO4/c1-2-23-18(21)17(13-15-9-5-3-6-10-15)20-19(22)24-14-16-11-7-4-8-12-16/h2-12,17H,1,13-14H2,(H,20,22)/t17-/m1/s1 |
InChI Key |
XCGDYLANQZQVNE-QGZVFWFLSA-N |
Isomeric SMILES |
C=COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C=COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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